molecular formula C16H15NO4 B13446876 Desmethylamino Methoxy (E)-Metominostrobin

Desmethylamino Methoxy (E)-Metominostrobin

Katalognummer: B13446876
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: QQSRXHXWQITEIN-ICFOKQHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylamino Methoxy (E)-Metominostrobin is a synthetic organic compound known for its unique chemical structure and diverse applications in various fields. This compound is characterized by the presence of desmethylamino and methoxy functional groups, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethylamino Methoxy (E)-Metominostrobin typically involves a multi-step process. One common method includes the reaction of a suitable precursor with desmethylamine and methoxy reagents under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0-78°C for optimal yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps like vacuum distillation and crystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Desmethylamino Methoxy (E)-Metominostrobin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Desmethylamino Methoxy (E)-Metominostrobin has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Desmethylamino Methoxy (E)-Metominostrobin involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, modulating biochemical pathways and cellular responses. Its effects are mediated through binding to receptors and altering signal transduction processes, leading to changes in cellular activity .

Vergleich Mit ähnlichen Verbindungen

Desmethylamino Methoxy (E)-Metominostrobin can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique combination of desmethylamino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C16H15NO4

Molekulargewicht

285.29 g/mol

IUPAC-Name

methyl (2Z)-2-methoxyimino-2-(2-phenoxyphenyl)acetate

InChI

InChI=1S/C16H15NO4/c1-19-16(18)15(17-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15-

InChI-Schlüssel

QQSRXHXWQITEIN-ICFOKQHNSA-N

Isomerische SMILES

COC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2

Kanonische SMILES

COC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.